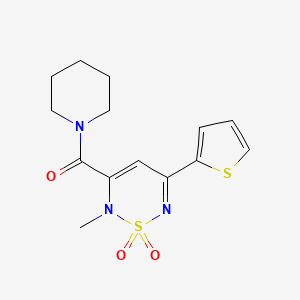

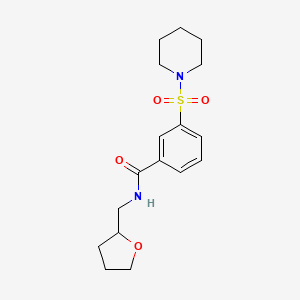

![molecular formula C25H23NO5 B4579541 2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)

2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Übersicht

Beschreibung

Synthesis Analysis

Synthesis techniques for related compounds often involve complex reactions, including the use of intermediates and various chemical reagents. For example, the synthesis of related compounds has utilized steps such as the Friedel–Crafts acylation, Claisen's condensation, and reactions with sulfur tetrafluoride, highlighting the complexity and diversity of synthetic approaches in organic chemistry (Zhang et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, including the use of crystallography and spectroscopy, provides detailed insights into the arrangement of atoms and the geometry of molecules. For instance, studies on compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline have reported their molecular structures, highlighting asymmetric units and intermolecular hydrogen bonding (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving related compounds often feature a variety of functional groups and react under specific conditions to yield products with distinct properties. For example, the hydroformylation-amidocarbonylation process has been applied to synthesize glufosinate, demonstrating the diverse chemical reactions that related compounds can undergo (Sakakura, Huang, & Tanaka, 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research involving the synthesis of N-substituted-β-amino acid derivatives containing phenyl and phenoxy phenyl groups has demonstrated applications in developing antimicrobial agents. These compounds, including ones with benzo[b]phenoxazine and quinoxaline moieties, have shown significant antimicrobial and antifungal activities against pathogens such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Hydroformylation-Amidocarbonylation Synthesis

The compound glufosinate, an herbicide, was synthesized from methylvinylphosphinate via successive hydroformylation–amidocarbonylation. This synthesis process illustrates the application of complex organic compounds in the agricultural sector, particularly in the development of herbicides (Sakakura et al., 1991).

Oxidation and Proton-Coupled Electron Transfer

Studies on the oxidation of hydrogen-bonded phenol by one-electron oxidants have shown that electron transfer from these compounds occurs in concert with intramolecular proton transfer. This process, known as proton-coupled electron transfer (PCET), has implications for understanding redox processes in biological systems and synthetic materials (Rhile & Mayer, 2004).

Catalytic Oxo transfer Activities

Research into new aminoalcohol phenol ligands for cis-dioxomolybdenum(vi) complexes has explored their use in catalytic oxo transfer activities, including epoxidation and sulfoxidation reactions. These studies contribute to the field of catalysis, providing insights into the design of more efficient catalysts for industrial applications (Hossain et al., 2017).

Antioxidant Phenolic Compounds

The identification of novel phenolic compounds with antioxidant activities from natural sources, like Canadian maple syrup, demonstrates the potential of complex organic compounds in contributing to health and nutrition science. These compounds, including lignans, coumarins, and stilbenes, have shown superior antioxidant activity and highlight the diversity of natural products in medicinal chemistry (Li & Seeram, 2010).

Eigenschaften

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-18-7-9-19(10-8-18)23(27)17-30-25(29)16-15-24(28)26-20-11-13-22(14-12-20)31-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIILXBZDQONIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)

![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)

![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)

![6-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579563.png)

![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)